
Liquiritigenin
Overview
Description
Liquiritigenin is a flavanone that was isolated from Glycyrrhiza uralensis and is found in a variety of plants of the Glycyrrhiza genus, including Glycyrrhiza glabra (licorice) . It is an estrogenic compound that acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . This compound has a choleretic effect and is known for its various pharmacological properties .
Preparation Methods
Liquiritigenin can be extracted from the roots of Glycyrrhiza glabra using an ethanol-water mixture at room temperature . The extraction process involves using a 1:1 ethanol-water mixture for 6 hours . Additionally, this compound can be synthesized through various chemical routes, although specific synthetic methods and industrial production techniques are not extensively detailed in the literature .
Chemical Reactions Analysis
Isomerization of Liquiritigenin
Isothis compound, a chalcone, is structurally related to this compound and is its isomeric precursor . Chalcone isomerase (CHI) facilitates the conversion of isothis compound to this compound . The interchange between isothis compound and this compound is influenced by pH and temperature, with cyclization to flavanones occurring at neutral and lower acidic pH, while a reversible reaction to chalcones happens at basic pH .
Complex Formation and Structural Characteristics
This compound can form crystalline compounds with other molecules. Two new crystalline compounds, named [LG·H2O](n1 ; LG = this compound) and [LQ·C2H5OH·H2O](n2 ; LQ = liquiritin), have been synthesized and structurally characterized . In the structure of 1 , this compound and water molecules are connected by hydrogen bonds . Thermogravimetric analysis of 1 shows a weight loss stage at 136 °C, which corresponds to the loss of water, leading to the decomposition of this compound at temperatures above 211 °C .
Metabolic Reactions
This compound undergoes biotransformation by gut microbiota and liver microsomes, resulting in various metabolites .
-
Gut Microbiota Metabolism Using LC-MS/MS and LC/MS n-IT-TOF techniques, three possible metabolites of this compound metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5 . M5 is speculated to be davidigenin, which has antitumor activity .
-
Structural Analysis of Metabolite M5 The M5 metabolite is produced in the gut microbiota system. The MSn data of this compound shows a peak at 255.0678, and fragments with m/z values of 135.0900 and 119.1453 were obtained from the secondary fragments . It is speculated that M5 was formed by the cleavage of the C–O bonds and the C–C bonds of the parent compound .
Table 1: Fragment Characteristics of this compound and its Metabolites
Substance | Reaction | Theoretical Molecular Weight | Molecular Formula | Fragment Characteristics |
---|---|---|---|---|
MS 1/[M-H] - | ||||
Gut microbiota system | This compound | 256.0736 | C15H12O4 | |
+2H | M5 | 258.0892 | C15H14O4 |
Table 2: Experimental and Theoretical Molecular Weights of this compound and its Metabolites
Substance | Experimental Molecular Weight | Theoretical Molecular Weight | Predicted Molecular Formula | Ion Mode | Diff (ppm) |
---|---|---|---|---|---|
This compound | 255.0678 | 256.0736 | C15H12O4 | [M-H] - | 5.93 |
Liver microsomes system | M1 | 255.0670 | 254.0579 | C15H10O4 | [M+H] + |
M2 | 273.0736 | 272.0685 | C15H12O5 | [M+H] + | |
Gut microbiota system | M3 | 165.0577 | 166.0630 | C9H10O3 | [M-H] - |
M4 | 111.0429 | 110.0368 | C6H6O2 | [M+H] + |
Anti-inflammatory Reaction
This compound exhibits anti-inflammatory effects by inhibiting NF-κB activation in macrophages, which leads to the repression of I-κBα phosphorylation and degradation . It suppresses the production of pro-inflammatory cytokines and reduces inflammation in vivo .
Scientific Research Applications
Anti-Inflammatory Effects
Liquiritigenin exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). Notably, this compound suppresses the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation.
Key Findings:
- In vitro Studies: this compound reduced TNF-α, IL-1β, and IL-6 production in Raw264.7 cells treated with LPS .
- In vivo Studies: It inhibited carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .
Anticancer Potential
Recent studies suggest that this compound may have preventive effects against breast cancer, particularly in high-risk postmenopausal women. The compound appears to downregulate pathways associated with protein biosynthesis and inhibit aromatase activity.
Key Findings:
- Breast Cancer Prevention: A study indicated that this compound could prevent breast cancer by modulating estrogen receptor activity and reducing aromatase levels .
- Mechanism of Action: RNA sequencing revealed that this compound significantly affected gene expression related to cancer progression in breast tissues .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly concerning cognitive enhancement and protection against neurodegenerative diseases.
Key Findings:
- Memory Enhancement: Studies on mice indicated that this compound could enhance learning and memory through its action on acetylcholinesterase inhibition and modulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) .
- Protection Against Ischemia: In models of middle cerebral artery occlusion, this compound reduced brain damage by regulating apoptosis-related proteins .
Immunomodulatory Effects
This compound demonstrates immunomodulatory properties by affecting T cell activation and cytokine production.
Key Findings:
- Anti-atopic Effects: Research showed that this compound could protect against atopic dermatitis by inhibiting T cell activation, suggesting its therapeutic potential for T cell-mediated disorders .
- Cytokine Regulation: It was found to downregulate pro-inflammatory cytokines in animal models of chronic anxiety .
Data Table: Summary of this compound Applications
Case Studies
- Case Study on Inflammation:
- Case Study on Breast Cancer:
- Case Study on Neuroprotection:
Mechanism of Action
Liquiritigenin exerts its effects primarily through its interaction with estrogen receptors. It acts as a selective agonist of the ERβ subtype of the estrogen receptor, which plays a role in various physiological processes . Additionally, this compound has been shown to induce the nuclear translocation of NRF2 and increase the levels of mitochondrial bioenergetics-related proteins such as PGC-1α and TFAM . These actions contribute to its protective effects against mitochondrial dysfunction and related conditions .
Comparison with Similar Compounds
Liquiritigenin is structurally related to other flavanones and chalcones, such as isothis compound . Both this compound and isothis compound are bioactive constituents of Radix Glycyrrhizae and share similar pharmacological properties . this compound is unique in its selective agonism of the ERβ subtype of the estrogen receptor, which distinguishes it from other similar compounds . Other related compounds include glycyrrhizin and liquiritin, which are also found in Glycyrrhiza species and have their own distinct pharmacological profiles .
Biological Activity
Liquiritigenin, a chiral flavonoid predominantly found in licorice, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and antidiabetic effects, supported by various studies and data.
This compound is a flavonoid that exhibits a range of biological activities. Its metabolism involves biotransformation by gut microbiota and liver microsomes, leading to the formation of various metabolites that may enhance its pharmacological effects. Studies have shown that this compound can be metabolized into compounds such as M3 and M4 when incubated with rat intestinal flora, indicating a complex metabolic pathway that could influence its efficacy in vivo .
Pharmacological Activities
1. Anticancer Activity
this compound has demonstrated promising anticancer properties across various studies. It inhibits cancer cell proliferation and induces apoptosis in several cancer types, including colon cancer. A study reported that racemic this compound exhibited dose-dependent inhibition of alpha-amylase, a key enzyme involved in carbohydrate metabolism, which is often dysregulated in cancer .
2. Anti-inflammatory Effects
The compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In animal models of chronic anxiety, this compound treatment resulted in decreased levels of these inflammatory markers, suggesting its potential role in managing inflammatory conditions .
3. Antioxidant Properties
this compound exhibits strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. This activity is crucial for preventing cellular damage and maintaining overall health .
4. Antidiabetic Effects
Research indicates that this compound can inhibit alpha-glucosidase and alpha-amylase activities, which are critical enzymes in carbohydrate digestion. This inhibition can lead to lower blood sugar levels post-meal, making it a potential therapeutic agent for diabetes management .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Properties : A detailed pharmacological characterization revealed that this compound inhibits cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory and anticancer effects. The study utilized various in vitro assays to demonstrate these properties .
- Neuroprotective Effects : this compound has shown significant efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with other phytochemicals enhances its bioavailability and therapeutic potential .
- Metabolic Studies : In vivo studies indicated that this compound undergoes rapid glucuronidation and is distributed widely in tissues, suggesting efficient absorption and metabolism .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research: What methodologies are effective for enhancing the aqueous solubility of liquiritigenin in experimental settings?
Methodological Answer:
this compound’s low solubility can be addressed using solid dispersion techniques. A validated approach involves solvent evaporation with polyvinylpyrrolidone K30 (PVP K30) and mesoporous silica. The optimal ratio (e.g., 1:8 this compound:PVP K30) maximizes solubilization, followed by characterization via differential scanning calorimetry (DSC), X-ray diffraction (XRD), and infrared spectroscopy (IR) to confirm amorphous dispersion . This method increased cumulative dissolution to >95% within 60 minutes in vitro and improved relative bioavailability 7.08-fold in rats .
Q. Basic Research: How do pharmacokinetic parameters of this compound vary across animal models, and what implications do these differences hold?
Methodological Answer:
Pharmacokinetic studies in mice, rats, rabbits, and dogs reveal dose-proportional AUC(0-t) values for this compound and its glucuronide metabolites after intravenous administration. Key parameters (clearance [CL], volume of distribution [Vss]) scale with species body weight (W) via allometric equations:
- CL (L/h) = 3.29 × W<sup>0.723</sup>
- Vss (L) = 0.340 × W<sup>0.882</sup>
These relationships enable interspecies extrapolation using apolysichron (Dedrick plots) to predict human pharmacokinetics, aiding clinical trial design .
Q. Advanced Research: What molecular mechanisms underlie this compound’s inhibition of NF-κB in inflammatory responses?
Methodological Answer:
this compound suppresses NF-κB activation by downregulating inducible nitric oxide synthase (iNOS) transcription. In RAW 264.7 macrophages, it inhibits LPS-induced iNOS mRNA expression (confirmed via RT-PCR) and promoter activity (luciferase assays) at 3–30 μM. Western blotting shows reduced iNOS protein levels, linked to NF-κB pathway modulation . Experimental design should include cell viability assays (e.g., MTT) to exclude cytotoxicity and controls for LPS specificity .
Q. Advanced Research: How can interspecies scaling models address challenges in translating this compound’s preclinical pharmacokinetics to humans?
Methodological Answer:
Apolysichron scaling integrates time-adjusted plasma concentration profiles from multiple species (mice, rats, rabbits, dogs) using Dedrick plots. By normalizing time and concentration axes (e.g., time/body weight<sup>0.25</sup>, concentration × body weight<sup>0.75</sup>), overlapping profiles validate scaling accuracy. This approach predicts human pharmacokinetics, guiding dose selection for first-in-human trials . Critical considerations include linear pharmacokinetics in tested species and adherence to allometric principles .
Q. Data Analysis: How should researchers resolve discrepancies between in vitro neuroprotective effects of this compound and its in vivo applicability?
Methodological Answer:
Discrepancies often arise from poor bioavailability. To reconcile findings:
- In vitro : Use primary hippocampal neurons to assess Aβ-induced neurotoxicity (e.g., cell viability assays) and confirm ERβ-mediated neuroprotection .
- In vivo : Address solubility limitations via formulations (e.g., solid dispersions ) and validate brain penetration using pharmacokinetic studies with cerebrospinal fluid sampling.
Future studies should integrate in vitro mechanistic data (e.g., genomic/non-genomic signaling pathways) with in vivo pharmacodynamic endpoints .
Q. Experimental Design: What critical steps ensure reproducibility in this compound’s anti-inflammatory assays?
Methodological Answer:
- Cell Line Validation : Use authenticated RAW 264.7 cells with mycoplasma testing.
- Dose Selection : Pre-screen non-cytotoxic concentrations (e.g., ≤30 μM) via MTT assays .
- Controls : Include LPS-only (positive control) and vehicle-only (negative control) groups.
- Data Triangulation : Combine Western blotting (protein), RT-PCR (mRNA), and luciferase assays (promoter activity) to confirm NF-κB/iNOS inhibition .
- Reporting : Document batch-specific details (e.g., this compound purity ≥97% via HPLC) and solvent preparation protocols .
Research Gaps: What unanswered questions warrant further investigation into this compound’s therapeutic potential?
Methodological Answer:
- Mechanistic Depth : Elucidate ERβ-dependent vs. ERβ-independent signaling in neuroprotection using ER knockout models .
- Formulation Optimization : Compare bioavailability of solid dispersions, nanocrystals, and lipid-based carriers .
- Clinical Translation : Validate allometric scaling predictions in human Phase I trials, emphasizing safety thresholds (e.g., NOAEL from preclinical toxicology) .
Q. Method Validation: How can researchers ensure analytical rigor when quantifying this compound in biological matrices?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS for enhanced sensitivity .
- Validation Parameters : Assess linearity (1–100 μg/mL), precision (intra-day/inter-day CV ≤15%), and recovery (>90%) per ICH guidelines.
- Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects .
Properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206493 | |
Record name | Liquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Liquiritigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model. | |
Record name | MF101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05052 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
578-86-9 | |
Record name | Liquiritigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liquiritigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-deoxyflavanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Liquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIQUIRITIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Liquiritigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 - 205 °C | |
Record name | Liquiritigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.